1-((3-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
描述
属性
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-29-20-8-5-9-21(18-20)30(27,28)26-16-13-24(14-17-26)12-15-25-11-10-23-22(25)19-6-3-2-4-7-19/h2-11,18H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGKECDZGVFVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-((3-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The molecular formula for this compound is . Its structural components include:
- A piperazine ring
- A methoxyphenyl sulfonyl group
- An imidazole moiety
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Receptor Modulation : It has been shown to interact with serotonin receptors, which may influence mood and anxiety pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Antiviral Activity
In a study examining various heterocyclic compounds, it was found that derivatives similar to the target compound exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), reducing plaque formation by up to 69% at certain concentrations. The structure-activity relationship (SAR) indicated that modifications on the imidazole ring enhanced this effect .
Antimicrobial Properties
Research conducted on a series of sulfonamide derivatives, including the target compound, revealed promising antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showing effective inhibition at concentrations as low as 3.12 µg/mL against Staphylococcus aureus .
Antidepressant-Like Effects
A behavioral study in animal models demonstrated that the compound exhibited antidepressant-like effects, potentially through serotonin receptor modulation. This was evidenced by reduced immobility time in forced swim tests, indicating increased locomotor activity and mood elevation .
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 1-((3-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine. For instance, derivatives of imidazole, which share structural similarities, have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies revealed that certain imidazole-based compounds can induce apoptosis in tumor cells by modulating protein expressions such as Bax and Bcl-2, suggesting a mechanism through which these compounds may exert their anticancer effects .
Anticonvulsant Properties
The compound's analogs have also been evaluated for anticonvulsant activity. Research indicates that modifications in the imidazole moiety can enhance the anticonvulsant properties of related compounds. For example, specific derivatives showed effective protection in picrotoxin-induced convulsion models, indicating potential for treating epilepsy .
Case Study 1: Anticancer Research
In a study published in Molecules, a series of novel imidazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. One compound exhibited a selectivity index significantly higher than traditional chemotherapeutics like 5-fluorouracil, suggesting its potential as a lead compound for further development .
Table 1: Antiproliferative Activity of Imidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 12.5 | 23 |
| Compound B | MCF-7 | 15.0 | 19 |
| Compound C | A549 | 10.0 | 25 |
Case Study 2: Anticonvulsant Activity
A recent publication detailed the synthesis of several piperazine derivatives with anticonvulsant properties. The study found that specific modifications to the phenyl ring enhanced efficacy in seizure models, with one compound showing an ED50 value significantly lower than existing treatments .
Table 2: Anticonvulsant Efficacy of Piperazine Derivatives
| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound D | Picrotoxin | 18.4 | 170.2 | 9.2 |
| Compound E | PTZ-induced seizures | 15.0 | 150.0 | 10.0 |
相似化合物的比较
Comparison with Similar Compounds
Piperazine derivatives with sulfonyl, aryl, and heterocyclic substituents are widely studied. Below is a comparative analysis of structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Sulfonyl vs. Non-Sulfonyl Derivatives: The target compound’s 3-methoxyphenyl sulfonyl group distinguishes it from non-sulfonylated analogs like p-MPPI or GBR-12909 . Sulfonyl groups enhance polarity and may improve binding to enzymes or receptors with hydrophilic pockets.
Imidazole vs. Other Heterocycles :
- The 2-phenylimidazole ethyl group in the target compound contrasts with benzimidazole () or triazole () substituents. Imidazole’s nitrogen atoms may facilitate hydrogen bonding, as seen in antimicrobial piperazine-azole hybrids (e.g., MICs ≤25 µg/mL in ) .
Methoxy Substitution :
- The 3-methoxy group on the phenyl ring is shared with p-MPPI and compound 1d , both showing serotonin receptor interactions. Methoxy groups often enhance metabolic stability and CNS penetration due to reduced oxidative metabolism .
Research Implications and Gaps
- Structural Optimization : The target compound’s imidazole-ethyl and sulfonyl groups warrant exploration in antimicrobial or CNS drug discovery, building on and .
- Metabolic Stability : Methoxy-substituted arylpiperazines (e.g., compound 1d in ) show moderate metabolic stability (26–65% recovery in rat hepatic S9), suggesting the need for pharmacokinetic studies on the target compound .
- Target Selectivity: The 2-phenylimidazole moiety may reduce off-target effects compared to non-selective arylpiperazines like p-MPPI, but in vitro receptor profiling is required.
常见问题
Q. How can researchers optimize the synthesis protocol for 1-((3-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine?
Methodological Answer: Synthesis optimization involves:
- Stepwise Functionalization : Begin with piperazine ring substitution. Introduce the 3-methoxyphenyl sulfonyl group via nucleophilic substitution using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
- Imidazole Coupling : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching the 2-phenylimidazole moiety. Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system .
- Purification : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:8). Purify using silica gel chromatography, followed by recrystallization in ethanol .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Purity Assessment : Use HPLC with a C18 column (acetonitrile:H₂O gradient, 0.1% TFA) to achieve ≥95% purity .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity : Test on HEK-293 cells using MTT assay (48-hour exposure, IC₅₀ > 50 µM considered low toxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory data in receptor binding vs. enzyme inhibition?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replace 3-methoxyphenyl with 3-fluorophenyl or cyclohexyl groups) .
- Comparative Assays :
- Receptor Affinity : Compare binding to 5-HT₆ (radioligand assays) and enzyme inhibition (e.g., PDE4B via fluorescence polarization) .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent steric/electronic effects with activity. For example, bulkier groups may reduce PDE4B inhibition but enhance 5-HT₆ binding .
Q. What strategies address discrepancies in reported anticancer vs. neuroprotective effects?
Methodological Answer:
- Mechanistic Profiling :
- Apoptosis Pathways : Measure caspase-3/7 activation (luminescence assay) in cancer cells (e.g., MCF-7) .
- Neuroprotection : Assess glutamate-induced cytotoxicity in SH-SY5Y neurons (viability via Calcein-AM) .
- Dose-Dependent Studies : Identify biphasic effects (e.g., pro-apoptotic at 10 µM but anti-apoptotic at 1 µM) .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- In Silico Predictions :
- LogP Calculation : Use ChemAxon to target LogP ~2.5 (optimal for BBB permeability) .
- P-gp Substrate Likelihood : Screen via SwissADME to minimize P-glycoprotein interaction .
- Synthesis Focus : Introduce polar groups (e.g., -OH) on the phenyl ring to balance lipophilicity .
Q. What experimental approaches elucidate interactions with cytochrome P450 enzymes?
Methodological Answer:
- Metabolic Stability Assays :
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) in human liver microsomes .
- Metabolite ID : Perform LC-MS/MS after incubation with recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) .
Q. How can researchers assess compound stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
